molecular formula C18H23N3O B15114916 2-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one

2-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one

Cat. No.: B15114916
M. Wt: 297.4 g/mol
InChI Key: CWXNJSPFQUQQFH-UHFFFAOYSA-N
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Description

2-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by a fused-ring system containing two nitrogen atoms. The presence of the naphthyridine core in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core . Another approach involves the use of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce reduced naphthyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one is unique due to its specific substitution pattern and the presence of both naphthyridine and piperidine rings

Properties

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

2-methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one

InChI

InChI=1S/C18H23N3O/c1-3-13(2)18(22)21-11-8-14(9-12-21)16-7-6-15-5-4-10-19-17(15)20-16/h4-7,10,13-14H,3,8-9,11-12H2,1-2H3

InChI Key

CWXNJSPFQUQQFH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)N1CCC(CC1)C2=NC3=C(C=CC=N3)C=C2

Origin of Product

United States

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